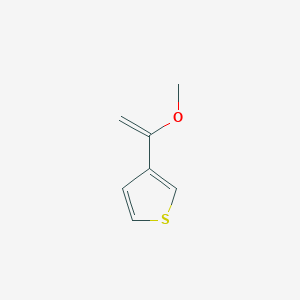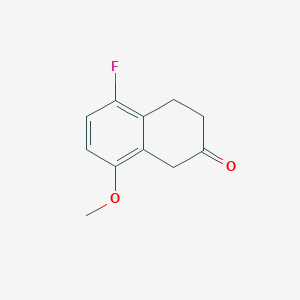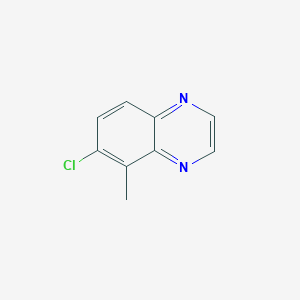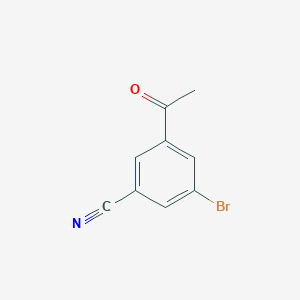
3-Acetyl-5-bromobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-bromobenzonitrile: is an organic compound with the molecular formula C9H6BrNO It is a derivative of benzonitrile, where the benzene ring is substituted with an acetyl group at the third position and a bromine atom at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-5-bromobenzonitrile can be achieved through several methods. One common approach involves the bromination of 3-acetylbenzonitrile. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Acetyl-5-bromobenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium methoxide in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Major Products:
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 3-acetyl-5-bromobenzoic acid.
Reduction: Formation of 3-acetyl-5-bromoaniline.
Applications De Recherche Scientifique
Chemistry: 3-Acetyl-5-bromobenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can be used in the design and synthesis of novel drugs with potential therapeutic applications.
Industry: In the chemical industry, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure makes it a valuable intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-acetyl-5-bromobenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a desired pharmacological effect.
Comparaison Avec Des Composés Similaires
3-Acetylbenzonitrile: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Bromobenzonitrile: Lacks the acetyl group, limiting its applications in organic synthesis.
3-Bromo-5-nitrobenzonitrile: Contains a nitro group instead of an acetyl group, leading to different reactivity and applications.
Uniqueness: 3-Acetyl-5-bromobenzonitrile is unique due to the presence of both the acetyl and bromine substituents, which confer distinct reactivity and versatility in chemical transformations. This dual functionality makes it a valuable compound in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C9H6BrNO |
|---|---|
Poids moléculaire |
224.05 g/mol |
Nom IUPAC |
3-acetyl-5-bromobenzonitrile |
InChI |
InChI=1S/C9H6BrNO/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-4H,1H3 |
Clé InChI |
LTKOSHDDVOYBBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


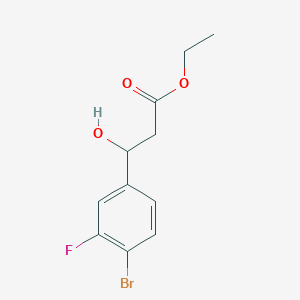
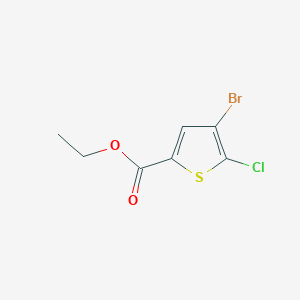
![2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine](/img/structure/B13669592.png)
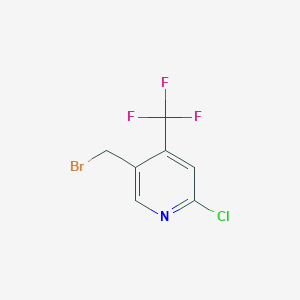

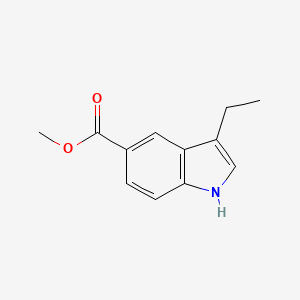
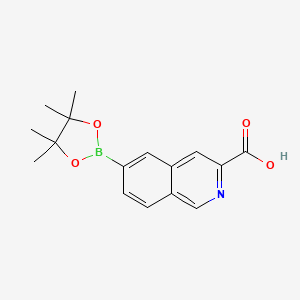
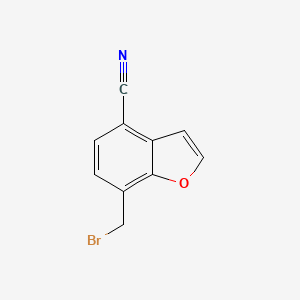
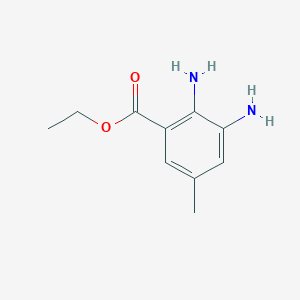
![Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669623.png)
